Isozeaxanthin

Descripción

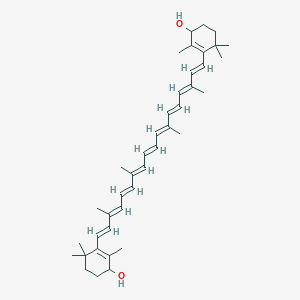

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

29065-03-0 |

|---|---|

Fórmula molecular |

C40H56O2 |

Peso molecular |

568.9 g/mol |

Nombre IUPAC |

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37-38,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |

Clave InChI |

GYZWNQLEQAGWGD-DKLMTRRASA-N |

SMILES isomérico |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(CCC2(C)C)O)C)\C)\C)/C)/C |

SMILES canónico |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(CCC2(C)C)O)C)C)C |

melting_point |

149 - 151 °C |

Otros números CAS |

29065-03-0 |

Descripción física |

Solid |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isozeaxanthin: Natural Sources, Production, and Cellular Mechanisms

An Introduction to Isozeaxanthin and its Stereoisomers

In the field of carotenoid research, the term "this compound" is not commonly used in peer-reviewed literature. It is widely understood to refer to the various stereoisomers of zeaxanthin, a xanthophyll carotenoid vital for human health, particularly in ophthalmology. The primary stereoisomers of zeaxanthin found in nature and the human body are (3R,3'R)-zeaxanthin, (3S,3'S)-zeaxanthin, and meso-zeaxanthin. This guide will provide a comprehensive overview of zeaxanthin, encompassing its natural distribution, commercial production, biosynthetic pathways, and its influence on cellular signaling pathways, with a focus on providing technical details for researchers, scientists, and professionals in drug development.

Natural Sources of Zeaxanthin

Zeaxanthin is synthesized by plants and various microorganisms. Its presence in the food chain is a critical source for human consumption, as the body cannot produce it de novo. The concentration of zeaxanthin can vary significantly between different natural sources.

| Natural Source | Zeaxanthin and Lutein Content (mg/100g) | Notes |

| Spinach (raw) | 12.2 | High in both lutein and zeaxanthin. |

| Pistachios (raw) | 2.9 | A good nut-based source. |

| Green Peas (raw) | 2.5 | Readily available vegetable source. |

| Romaine Lettuce (raw) | 2.3 | Common salad green containing zeaxanthin. |

| Summer Squash (boiled) | 2.3 | Cooking can affect carotenoid availability. |

| Brussels Sprouts (boiled) | 1.3 | Another cruciferous vegetable source. |

| Broccoli (raw) | 1.4 | Contains a moderate amount of zeaxanthin. |

| Pumpkin (boiled) | 1.0 | A good source, especially in autumn. |

| Asparagus (boiled) | 0.8 | Provides a modest amount of zeaxanthin. |

| Carrots (raw) | 0.3 | Better known for beta-carotene, but contains some zeaxanthin. |

| Egg Yolks | High | The fat in egg yolks may aid in absorption. |

| Corn | High | A significant dietary source of zeaxanthin. |

| Marigold Flowers | High | A primary commercial source for extraction. |

| Orange Peppers | High | A vegetable with a high concentration of zeaxanthin. |

This table presents combined lutein and zeaxanthin content as they are often measured together in nutritional studies. The ratio of lutein to zeaxanthin varies among sources.

Commercial Producers of Zeaxanthin

The growing demand for zeaxanthin in the nutraceutical and pharmaceutical industries has led to the emergence of several key producers specializing in the extraction and purification of this carotenoid, primarily from marigold flowers (Tagetes erecta).

Leading Commercial Producers:

-

OmniActive Health Technologies: A major player in the production of carotenoid ingredients, including zeaxanthin.

-

Kemin Industries: A global ingredient manufacturer with a strong focus on eye health and a significant supplier of lutein and zeaxanthin.[1]

-

BASF: A large chemical company that also produces a range of carotenoids for the food, feed, and pharmaceutical industries.

-

AVT Natural Products: A leading manufacturer of lutein and zeaxanthin, with a strategic alliance with Kemin Industries.[1]

-

Divis Laboratories: A manufacturer of active pharmaceutical ingredients and nutraceuticals, including zeaxanthin.[2]

-

Various Chinese and Mexican Manufacturers: A significant number of companies in these regions, such as Xi'an Healthway Biotech Co., Ltd. and MexiZeax Nutritionals, are also major suppliers of zeaxanthin extracts.[3][4]

Biosynthesis of Zeaxanthin

Zeaxanthin biosynthesis is a well-characterized pathway within the larger carotenoid synthesis network in plants and some microorganisms. The pathway begins with the precursor geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of enzymatic steps.

Cellular Signaling Pathways of Zeaxanthin

Recent research has illuminated the role of zeaxanthin in modulating key cellular signaling pathways, particularly the MAPK (Mitogen-Activated Protein Kinase) and AKT (Protein Kinase B) pathways. These pathways are crucial in regulating cell proliferation, apoptosis, and stress responses. Zeaxanthin's influence is often mediated by its antioxidant properties, which can alter the cellular redox state.

In the context of cancer cells, zeaxanthin has been shown to induce apoptosis by increasing intracellular reactive oxygen species (ROS).[5][6] This elevation in ROS can lead to the activation of pro-apoptotic arms of the MAPK pathway (JNK and p38) and the inhibition of pro-survival signals from the ERK and AKT pathways.[5][7]

Experimental Protocols

Extraction and Purification of Zeaxanthin from Natural Sources (e.g., Corn Gluten Meal)

This protocol is based on an ultrasonic-assisted extraction method followed by purification using silica gel column chromatography.[8]

a. Ultrasonic-Assisted Extraction:

-

Sample Preparation: Dry and grind the corn gluten meal to a fine powder.

-

Solvent System: Use 95% ethanol as the extraction solvent.

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: 1:7.9 (g/mL)

-

Extraction Temperature: 56 °C

-

Ultrasonic Extraction Time: 45 minutes

-

-

Procedure:

-

Combine the powdered sample and ethanol in a flask according to the specified ratio.

-

Place the flask in an ultrasonic water bath set to the desired temperature and time.

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant containing the crude zeaxanthin extract.

-

Repeat the extraction process on the residue to maximize yield.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

-

b. Purification by Silica Gel Column Chromatography:

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or a UV-Vis spectrophotometer at approximately 450 nm.

-

Analysis and Pooling: Analyze the fractions for zeaxanthin content. Pool the fractions containing pure zeaxanthin.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain purified zeaxanthin.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the separation and quantification of zeaxanthin.

| HPLC Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile, methanol, and water. A common mobile phase could be a mixture of acetonitrile and water with a small amount of an acid like sulfuric acid. |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detection | UV-Vis or Diode Array Detector (DAD) at 450 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of zeaxanthin of known concentrations in a suitable solvent (e.g., ethanol or mobile phase).

-

Sample Preparation: Dissolve the purified zeaxanthin extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

-

Quantification: Identify the zeaxanthin peak based on its retention time compared to the standard. Calculate the concentration of zeaxanthin in the sample using the calibration curve.

Conclusion

Zeaxanthin and its stereoisomers are carotenoids of significant interest due to their role in human health, particularly in protecting the macula of the eye. This guide has provided a technical overview of its natural sources, major commercial producers, biosynthetic pathway, and its intricate interactions with cellular signaling pathways. The detailed experimental protocols for extraction, purification, and quantification offer a practical framework for researchers in this field. A deeper understanding of zeaxanthin's mechanisms of action will continue to drive innovation in the development of novel therapeutics and nutraceuticals.

References

- 1. Lutein and Zeaxanthin Manufacturers & Exporters for global market -AVT [avtgroup.in]

- 2. Zeaxanthin API Manufacturers | Suppliers | Exporters | Pharmacompass.com [pharmacompass.com]

- 3. healthwayxa.com [healthwayxa.com]

- 4. Top 10 Zeaxanthin Suppliers, Manufacturers, Wholesalers, and Traders in Mexico_Cactus Botanics [cactusbotanics.com]

- 5. Zeaxanthin Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Top 10 Zeaxanthin Companies Leading the Market in 2025_Cactus Botanics [cactusbotanics.com]

An In-depth Technical Guide to the Isozeaxanthin Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozeaxanthin, a xanthophyll carotenoid, holds significant promise in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, detailing the enzymatic steps, genetic determinants, and regulatory mechanisms. The document outlines key experimental protocols for the elucidation and engineering of this pathway, presents quantitative data on production yields and enzyme kinetics, and visualizes complex biological and experimental processes using logical diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of bacterial carotenoid biosynthesis for drug development and other biotechnological purposes.

Introduction to this compound and its Significance

This compound is a dihydroxy carotenoid, a structural isomer of the more common lutein and zeaxanthin. Like other xanthophylls, it possesses a polyene chain responsible for its characteristic yellow-orange color and, more importantly, its ability to quench reactive oxygen species. This antioxidant capacity makes this compound a molecule of interest for preventing and treating oxidative stress-related pathologies. While commercially available zeaxanthin is primarily derived from plant sources, bacterial fermentation offers a promising alternative for large-scale, cost-effective, and sustainable production. Understanding the intricacies of the bacterial biosynthesis pathway is paramount to harnessing its full potential through metabolic engineering.

The this compound Biosynthesis Pathway in Bacteria

The biosynthesis of this compound in bacteria is a multi-step enzymatic process that begins with the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Bacteria utilize two primary pathways to generate these precursors: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. From these precursors, the core pathway to this compound proceeds through a series of enzymatic reactions catalyzed by a suite of carotenogenic (crt) enzymes.

Precursor Pathways: MVA and MEP

Most Gram-negative bacteria synthesize terpenoids via the MEP pathway, while the MVA pathway is common in archaea, fungi, and the cytoplasm of higher plants. However, some bacterial species, such as certain members of the Flavobacteriaceae, have been found to utilize the MVA pathway for carotenoid synthesis[1].

The following diagram illustrates the initial steps of the MEP and MVA pathways leading to the common C5 precursors.

Core this compound Biosynthesis Pathway

The core pathway converts the C5 precursors into the C40 carotenoid backbone and subsequently modifies it to yield this compound. The key enzymes and their respective genes are highly conserved across carotenogenic bacteria. The pathway proceeds as follows:

-

Geranylgeranyl pyrophosphate (GGPP) Synthesis: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. GGPP synthase (CrtE) then catalyzes the condensation of FPP with one molecule of IPP to form the C20 compound, GGPP.

-

Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by phytoene synthase (CrtB) to form the first C40 carotenoid, 15-cis-phytoene.

-

Desaturation: Phytoene desaturase (CrtI) introduces a series of double bonds into the phytoene backbone to form all-trans-lycopene. In bacteria, a single enzyme typically catalyzes multiple desaturation steps.

-

Cyclization: Lycopene β-cyclase (CrtY) catalyzes the formation of β-rings at both ends of the linear lycopene molecule, producing β-carotene.

-

Hydroxylation: Finally, β-carotene hydroxylase (CrtZ) introduces hydroxyl groups at the C3 and C3' positions of the β-rings of β-carotene to form this compound (all-trans-zeaxanthin).

The following diagram illustrates the core this compound biosynthesis pathway.

Quantitative Data on this compound Production and Enzyme Kinetics

The efficiency of this compound biosynthesis is dependent on various factors, including the host organism, culture conditions, and the kinetic properties of the biosynthetic enzymes. The following tables summarize key quantitative data from the literature.

Table 1: this compound/Zeaxanthin Production in Various Bacteria

| Bacterial Species | Strain | Production Titer | Specific Production | Reference |

| Flavobacterium sp. | P8 | 3280 ± 88 µg/L | - | [2] |

| Flavobacterium sp. | ATCC 21588 | 3.8 g/L | - | [1] |

| Flavobacterium sp. | JSWR-1 | 16.69 ± 0.71 mg/L | 4.05 ± 0.15 mg/g DCW | [3] |

| Flavobacterium sedimentum | SUN046T | 6.49 µg/mL | - | [1] |

| Flavobacterium fluvius | SUN052T | 13.23 µg/mL | - | [1] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Gene | Organism | Substrate | Km | Vmax | Reference |

| Phytoene Synthase | crtB | Pantoea ananatis | GGPP | 41 µM | - | [4] |

| Phytoene Desaturase | crtI | Pantoea ananatis | Phytoene | - | - | [5] |

| Lycopene Cyclase | crtY | Paracoccus haeundaensis | Lycopene | 3.5 µM | - | [2] |

| Lycopene Cyclase | crtY | Paracoccus haeundaensis | NADPH | 2 mM | - | [2] |

| β-Carotene Hydroxylase | crtZ | Erwinia uredovora | β-Carotene | - | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Cloning and Expression of Carotenoid Biosynthesis Genes in E. coli

This protocol describes the assembly of the this compound biosynthesis pathway in a non-carotenogenic host, Escherichia coli.

Materials:

-

E. coli cloning strain (e.g., DH5α)

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

Restriction enzymes, T4 DNA ligase

-

DNA primers for crtE, crtB, crtI, crtY, and crtZ

-

Genomic DNA from a carotenogenic bacterium (e.g., Pantoea ananatis)

-

LB medium, antibiotics, IPTG

Procedure:

-

Gene Amplification: Amplify the crtE, crtB, crtI, crtY, and crtZ genes from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

-

Vector and Insert Preparation: Digest the expression vector and the amplified PCR products with the corresponding restriction enzymes. Purify the digested vector and inserts.

-

Ligation: Ligate the digested crt gene fragments into the expression vector in the desired order to create a synthetic operon.

-

Transformation: Transform the ligation mixture into a competent E. coli cloning strain. Select for positive clones on antibiotic-containing LB agar plates.

-

Plasmid Verification: Isolate plasmid DNA from the selected colonies and verify the correct insertion and orientation of the genes by restriction digestion and DNA sequencing.

-

Expression: Transform the verified plasmid into an E. coli expression strain.

-

Culture and Induction: Grow the transformed expression strain in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 20-28°C) for 16-24 hours. The successful production of this compound will result in a visible yellow-orange color of the bacterial pellet.

Extraction and HPLC Analysis of this compound

This protocol details the extraction of carotenoids from bacterial cells and their quantification by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial cell pellet

-

Acetone, Methanol, Dichloromethane (HPLC grade)

-

C30 reverse-phase HPLC column

-

HPLC system with a photodiode array (PDA) detector

-

This compound standard

Procedure:

-

Cell Lysis and Extraction: Resuspend the bacterial cell pellet in acetone and vortex vigorously. The volume of acetone will depend on the size of the pellet. Repeat the extraction until the pellet is colorless.

-

Phase Separation: Add an equal volume of dichloromethane and deionized water to the acetone extract. Mix thoroughly and centrifuge to separate the phases. The carotenoids will partition into the lower dichloromethane phase.

-

Drying and Resuspension: Carefully collect the dichloromethane phase and evaporate it to dryness under a stream of nitrogen. Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of methanol and methyl-tert-butyl ether).

-

HPLC Analysis:

-

Inject the resuspended extract onto a C30 reverse-phase column.

-

Use a gradient elution program with a mobile phase consisting of solvents such as methanol, methyl-tert-butyl ether, and water.

-

Monitor the elution of carotenoids using a PDA detector at a wavelength of approximately 450 nm.

-

-

Quantification: Identify the this compound peak by comparing its retention time and absorption spectrum with that of an authentic standard. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

In Vitro Enzyme Assay for β-Carotene Hydroxylase (CrtZ)

This protocol describes an in vitro assay to determine the activity of β-carotene hydroxylase.

Materials:

-

Purified CrtZ enzyme (from an expression system)

-

β-carotene substrate

-

Detergent (e.g., CHAPS)

-

Cofactors: FeSO4, ascorbic acid, 2-oxoglutarate

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC system for product analysis

Procedure:

-

Substrate Preparation: Prepare a stock solution of β-carotene in a suitable organic solvent (e.g., acetone) and emulsify it in the reaction buffer containing a detergent to create a micellar solution.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, cofactors (FeSO4, ascorbic acid, 2-oxoglutarate), and the emulsified β-carotene substrate.

-

Enzyme Addition: Initiate the reaction by adding the purified CrtZ enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol (2:1, v/v). Vortex and centrifuge to separate the phases.

-

Product Analysis: Collect the lower chloroform phase containing the carotenoids, dry it under nitrogen, and resuspend it in a suitable solvent for HPLC analysis to identify and quantify the formation of β-cryptoxanthin and zeaxanthin.

Visualizing Workflows and Pathways

The following diagrams provide a visual representation of a typical experimental workflow for metabolic engineering of the this compound pathway and the logical relationships within the biosynthesis process.

Conclusion

The bacterial biosynthesis of this compound presents a viable and scalable alternative to traditional production methods. A thorough understanding of the underlying biochemical pathways, enzyme kinetics, and optimal fermentation conditions is essential for the successful development of high-yielding microbial cell factories. The protocols and data presented in this guide offer a solid foundation for researchers to explore and engineer this valuable metabolic pathway for applications in drug development, cosmetics, and as a food colorant. Future research should focus on the discovery of novel and more efficient carotenogenic enzymes, as well as the implementation of advanced synthetic biology tools to fine-tune metabolic fluxes and maximize this compound production.

References

- 1. Comparative genomics and evolutionary insights into zeaxanthin biosynthesis in two novel Flavobacterium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression and characterization of lycopene cyclase (CrtY) from marine bacterium Paracoccus haeundaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of bacterial beta-carotene 3,3'-hydroxylases, CrtZ, and P450 in astaxanthin biosynthetic pathway and adonirubin production by gene combination in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of astaxanthin biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Role of Isozeaxanthin and its Isomers in Marine Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carotenoids are a diverse group of pigments synthesized by many marine microorganisms, playing crucial roles in their survival and interaction with the environment. Among these, the xanthophyll isozeaxanthin and its more extensively studied isomer, zeaxanthin, are of significant interest due to their potent biological activities. This technical guide provides an in-depth exploration of the functions of these carotenoids in marine microorganisms, with a focus on their biosynthesis, antioxidant properties, photoprotective mechanisms, and influence on cell membrane dynamics. While much of the available research centers on zeaxanthin, the structural similarity allows for strong inferences regarding the functional capacities of this compound. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in marine biology, microbiology, and pharmacology.

Introduction

The marine environment is a vast reservoir of unique microbial life that has evolved remarkable adaptations to thrive in diverse and often extreme conditions. A key aspect of this adaptation is the production of a wide array of secondary metabolites, including carotenoids. This compound, a xanthophyll carotenoid, and its isomers are produced by various marine bacteria, including species of Paracoccus and members of the Flavobacteriaceae family[1]. These pigments are not merely responsible for the vibrant colors of these microorganisms but are integral to their physiological resilience.

The primary functions of this compound and its isomers in marine microorganisms are multifaceted and include:

-

Antioxidant Defense: Neutralizing harmful reactive oxygen species (ROS) generated from metabolic processes and external stressors.

-

Photoprotection: Shielding the cell from damaging high-intensity light and ultraviolet (UV) radiation.

-

Membrane Fluidity Regulation: Modulating the physical properties of the cell membrane to adapt to changing environmental conditions such as temperature.

This guide will delve into the technical details of these functions, providing quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding and further research into the potential applications of these marine-derived compounds.

Biosynthesis of Zeaxanthin and its Isomers

In marine bacteria, zeaxanthin is synthesized through the mevalonate (MVA) pathway, which differs from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway commonly found in most Gram-negative bacteria[2]. The biosynthesis begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce the C40 carotenoid backbone.

The key genes involved in the conversion of geranylgeranyl pyrophosphate (GGPP) to zeaxanthin are typically organized in a gene cluster, commonly including crtE, crtB, crtI, crtY, and crtZ[3][4][5].

The proposed biosynthetic pathway is as follows:

-

Geranylgeranyl pyrophosphate (GGPP) synthesis: Precursors from the MVA pathway are converted to GGPP.

-

Phytoene synthesis: Two molecules of GGPP are condensed to form phytoene, catalyzed by phytoene synthase (crtB).

-

Desaturation: Phytoene undergoes a series of desaturation reactions, catalyzed by phytoene desaturase (crtI), to form lycopene.

-

Cyclization: Lycopene is cyclized at both ends by lycopene cyclase (crtY) to form β-carotene.

-

Hydroxylation: β-carotene is then hydroxylated at the 3 and 3' positions by β-carotene hydroxylase (crtZ) to yield zeaxanthin[5].

Core Functions and Mechanisms

Antioxidant Activity

Xanthophylls like zeaxanthin are potent antioxidants due to their long conjugated double bond systems, which enable them to quench singlet oxygen and scavenge other reactive oxygen species[6][7]. This antioxidant capacity is crucial for marine microorganisms, which are often exposed to high levels of oxidative stress from sources such as intense sunlight and fluctuating nutrient availability.

Zeaxanthin has been shown to be a more effective antioxidant than other carotenoids in certain contexts. For instance, it exhibits a higher singlet oxygen quenching rate than lutein[7]. The antioxidant activity of zeaxanthin can be further enhanced through its interaction with other cellular components, such as glutathione S-transferase (GSTP1)[7].

| Carotenoid | Relative Antioxidant Activity/Property | Reference |

| Zeaxanthin | Higher singlet oxygen quenching rate than lutein. | [7] |

| Astaxanthin | Approximately 10-fold greater antioxidant activity than β-carotene, canthaxanthin, and lutein. | [2] |

| Saproxanthin & Myxol | Greater antioxidant activity than zeaxanthin and β-carotene. | [2] |

Table 1: Comparative antioxidant properties of various carotenoids found in marine organisms.

Photoprotective Role

In the marine environment, particularly in the euphotic zone, microorganisms are subjected to intense solar radiation. This compound and its isomers play a vital photoprotective role by acting as a natural sunscreen. They absorb light in the blue-green region of the spectrum (400-500 nm), thereby shielding the cell's photosynthetic apparatus and other sensitive components from photodamage[8][9][10].

The photoprotective mechanism involves several processes:

-

Light Absorption: The conjugated polyene chain of this compound allows it to absorb high-energy photons[8][9].

-

Energy Dissipation: The absorbed excess energy is safely dissipated as heat, preventing the formation of harmful reactive oxygen species that can result from the interaction of light with photosensitizing molecules like chlorophyll[8][9].

-

Quenching of Excited Molecules: They can directly quench triplet-state chlorophyll, a highly reactive species that can lead to the production of singlet oxygen[8].

| Solvent | Absorption Maxima (λmax) of Zeaxanthin (nm) | Reference |

| n-Hexane | 424, 450, 478 | |

| Acetone | 428, 454, 481 | |

| Ethanol | 425, 450, 478 | |

| Methanol | 422, 450, 481 |

Table 2: UV-Visible absorption maxima of zeaxanthin in various solvents, indicating its strong absorbance in the blue light spectrum.

Modulation of Membrane Fluidity

The cell membrane is a critical interface between the microorganism and its environment. Maintaining optimal membrane fluidity is essential for cellular processes such as nutrient transport and signal transduction. Carotenoids, including xanthophylls, can integrate into the lipid bilayer and influence its physical properties[11][12].

By inserting into the membrane, the rigid, rod-like structure of this compound can decrease membrane fluidity in the hydrophobic core, thereby increasing the order of the acyl chains[11]. This can help to stabilize the membrane, particularly in response to temperature fluctuations. In some bacteria, an increased carotenoid content at low temperatures has been correlated with increased resistance to freeze-thaw stress, suggesting a role in cold adaptation[13].

Experimental Protocols

The following section outlines generalized methodologies for the extraction, identification, and functional analysis of this compound and its isomers from marine microorganisms. These protocols are based on established methods for xanthophyll analysis and may require optimization for specific microbial species.

Extraction and Purification of this compound

-

Cell Harvesting: Cultivate the marine microorganism under optimal conditions for carotenoid production. Harvest the cells by centrifugation.

-

Cell Lysis: Disrupt the cell pellets using methods such as sonication, bead beating, or enzymatic lysis to ensure efficient extraction.

-

Solvent Extraction: Extract the pigments using a suitable organic solvent or a mixture of solvents (e.g., acetone, methanol, ethanol, or a combination thereof). Perform the extraction in the dark and on ice to prevent degradation of the carotenoids.

-

Saponification (Optional): If the carotenoids are esterified, a saponification step with ethanolic potassium hydroxide can be included to hydrolyze the esters and yield free xanthophylls.

-

Purification: Purify the crude extract using column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) with a C30 column, which is effective for separating carotenoid isomers.

Identification and Quantification

-

UV-Vis Spectroscopy: Analyze the purified pigment using a UV-Vis spectrophotometer to determine its absorption spectrum and identify the characteristic absorption maxima.

-

HPLC Analysis: Use HPLC with a photodiode array (PDA) detector for the separation and quantification of different carotenoids in the extract. Compare the retention times and spectral data with authentic standards of zeaxanthin and other relevant carotenoids.

-

Mass Spectrometry (MS): Couple HPLC with mass spectrometry (e.g., LC-MS/MS) to confirm the molecular weight and fragmentation pattern of the isolated pigment, providing definitive structural identification.

Functional Assays

-

Antioxidant Capacity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the free radical scavenging ability of the extract or purified compound by monitoring the decrease in absorbance of the DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the scavenging of the ABTS radical cation.

-

Singlet Oxygen Quenching Assay: Measures the ability of the compound to quench singlet oxygen, often using a chemical trap that loses its fluorescence upon reaction with singlet oxygen.

-

-

Membrane Fluidity Measurement:

-

Fluorescence Anisotropy: Incorporate fluorescent probes (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH)) into microbial membranes or artificial liposomes containing the purified this compound. Measure the fluorescence anisotropy to determine changes in membrane fluidity.

-

Signaling and Regulatory Roles

While direct signaling pathways involving this compound in marine microorganisms are not yet well-elucidated, the antioxidant and photoprotective functions of carotenoids are intrinsically linked to cellular signaling and stress response regulation. By modulating the intracellular redox state, this compound can indirectly influence a variety of signaling cascades.

For example, by preventing the accumulation of ROS, this compound can protect signaling proteins from oxidative damage and thereby maintain the fidelity of signal transduction pathways. In photosynthetic organisms, the xanthophyll cycle, which involves the enzymatic conversion of violaxanthin to zeaxanthin under high light stress, is a key regulatory mechanism for photoprotection and is tightly controlled by light-dependent signals. It is plausible that similar regulatory networks govern the synthesis and activity of this compound in response to environmental cues in non-photosynthetic marine bacteria.

Conclusion and Future Directions

This compound and its isomers are vital multifunctional molecules for marine microorganisms, providing essential protection against oxidative and photic stress, and contributing to the adaptation of cell membranes to diverse environmental conditions. The biosynthesis of these compounds is a potential target for biotechnological applications, aiming to produce high-value antioxidants and natural pigments.

Future research should focus on:

-

Isomer-Specific Functions: Elucidating the specific functional differences, if any, between this compound and zeaxanthin in a marine microbial context.

-

Quantitative Functional Analysis: Obtaining precise quantitative data on the antioxidant capacity and membrane-modulating effects of purified this compound.

-

Signaling Pathway Discovery: Identifying the specific signaling pathways that are regulated by or respond to the presence of this compound.

-

Biotechnological Production: Optimizing the production of this compound in native or heterologous microbial hosts for commercial applications in the pharmaceutical, nutraceutical, and cosmetic industries.

A deeper understanding of the role of this compound in marine ecosystems will not only advance our knowledge of microbial adaptation but also unlock the potential for novel, sustainable sources of potent bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Carotenoids from Marine Organisms: Biological Functions and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of the carotenoid biosynthesis genes of Flavobacterium sp. strain R1534 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diversity of Carotenoid Synthesis Gene Clusters from Environmental Enterobacteriaceae Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative genomics and evolutionary insights into zeaxanthin biosynthesis in two novel Flavobacterium species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors Differentiating the Antioxidant Activity of Macular Xanthophylls in the Human Eye Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. maulanaazadcollegekolkata.ac.in [maulanaazadcollegekolkata.ac.in]

- 9. Current Insights on the Photoprotective Mechanism of the Macular Carotenoids, Lutein and Zeaxanthin: Safety, Efficacy and Bio-Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Lutein in the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

The C30 Carotenoid Biosynthesis Pathway: A Fundamental Overview

An In-depth Technical Guide to the Identification and Analysis of the Isozeaxanthin Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a xanthophyll carotenoid, a class of oxygenated carotenoids known for their antioxidant properties and potential applications in the pharmaceutical and nutraceutical industries. While the term "this compound" can refer to the C40 carotenoid 4,4'-dihydroxy-β-carotene, this guide will focus on the distinct biosynthetic pathway of C30 carotenoids, which represent a structurally diverse class of pigments with significant scientific interest. The identification and analysis of the gene clusters responsible for C30 carotenoid biosynthesis are critical for understanding their formation, exploring their biological functions, and harnessing their potential through metabolic engineering.

This technical guide provides a comprehensive overview of the methodologies for identifying and analyzing the gene clusters responsible for the biosynthesis of C30 carotenoids, which are often acyclic and derived from a 30-carbon backbone. We will delve into the core genes, experimental workflows, and data analysis techniques essential for researchers in this field.

Unlike the well-characterized C40 carotenoid pathway that initiates with the condensation of two geranylgeranyl diphosphate (GGPP) molecules, the C30 pathway begins with farnesyl diphosphate (FPP). This fundamental difference necessitates a distinct set of enzymes for the initial steps of biosynthesis.

The core enzymes in the C30 pathway are:

-

4,4'-Diapophytoene Synthase (CrtM): This enzyme catalyzes the head-to-head condensation of two FPP molecules to form 4,4'-diapophytoene, the first C30 carotenoid precursor.

-

4,4'-Diapophytoene Desaturase (CrtN): This enzyme introduces double bonds into the diapophytoene backbone, leading to the formation of colored C30 carotenoids.

Further modifications to the C30 backbone are carried out by a variety of enzymes, including:

-

Hydroxylases: Introduce hydroxyl groups, converting carotenes to xanthophylls.

-

Glycosyltransferases: Attach sugar moieties to the carotenoid.

-

Acyltransferases: Add acyl groups.

-

Oxidases: Catalyze oxidation reactions.

These tailoring enzymes contribute to the vast structural diversity of C30 carotenoids found in nature.

Identification of the this compound (C30 Carotenoid) Gene Cluster

The identification of the gene cluster responsible for C30 carotenoid biosynthesis typically involves a combination of bioinformatics and molecular biology techniques.

Experimental Workflow for Gene Cluster Identification

The following diagram illustrates a typical workflow for identifying a C30 carotenoid biosynthesis gene cluster:

Key Experimental Protocols

Protocol 2.2.1: Genomic DNA Isolation and Sequencing

-

Cell Culture and Harvest: Cultivate the C30 carotenoid-producing microorganism (e.g., Planococcus maritimus, Methylobacterium extorquens) under optimal conditions. Harvest the cells by centrifugation.

-

Genomic DNA Extraction: Use a commercial genomic DNA extraction kit or a standard phenol-chloroform extraction method to isolate high-quality genomic DNA.

-

Whole Genome Sequencing: Prepare a sequencing library from the extracted genomic DNA and perform whole-genome sequencing using a platform such as Illumina or PacBio.

Protocol 2.2.2: Bioinformatic Analysis

-

Genome Annotation: Annotate the sequenced genome to identify open reading frames (ORFs).

-

Homology Searching: Use BLAST or similar tools to search for homologs of known C30 carotenoid biosynthesis genes, particularly crtM and crtN.

-

Gene Cluster Identification: Analyze the genomic region surrounding the identified homologs for the presence of other potential carotenoid biosynthesis genes (e.g., desaturases, hydroxylases, glycosyltransferases). These genes are often co-localized in a biosynthetic gene cluster.

Protocol 2.2.3: Heterologous Expression in E. coli

-

Gene Cluster Cloning: Amplify the putative gene cluster from the genomic DNA using PCR and clone it into an appropriate expression vector (e.g., pET-28a(+)).

-

Transformation: Transform a suitable non-carotenogenic host strain of E. coli (e.g., BL21(DE3)) with the expression vector containing the gene cluster.

-

Cultivation and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB broth) and induce gene expression with an appropriate inducer (e.g., IPTG).

-

Pigment Extraction: Harvest the cells and extract the pigments using a solvent such as acetone or methanol.

-

Pigment Analysis: Analyze the extracted pigments by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the production of C30 carotenoids.

Functional Analysis of Individual Genes in the Cluster

Once the gene cluster is confirmed to be responsible for C30 carotenoid production, the function of each individual gene can be determined.

Signaling Pathway of C30 Carotenoid Biosynthesis

The following diagram illustrates the biosynthetic pathway from FPP to a hypothetical hydroxylated C30 carotenoid:

Experimental Protocol for Functional Gene Analysis

Protocol 3.2.1: Gene Deletion and Complementation

-

Gene Deletion: Create a knockout mutant of a specific gene in the native producing organism using techniques like homologous recombination.

-

Phenotypic Analysis: Analyze the carotenoid profile of the mutant to observe the effect of the gene deletion.

-

Complementation: Introduce the deleted gene back into the mutant on a plasmid to restore the original phenotype, confirming the gene's function.

Protocol 3.2.2: In Vitro Enzyme Assays

-

Protein Expression and Purification: Express and purify the enzyme of interest from the heterologous host.

-

Enzyme Assay: Perform an in vitro assay with the purified enzyme and its putative substrate to confirm its catalytic activity.

-

Product Identification: Analyze the reaction products using HPLC and LC-MS to identify the specific function of the enzyme.

Quantitative Data and Analysis

The quantitative analysis of C30 carotenoid production is crucial for evaluating the efficiency of the biosynthetic pathway and for metabolic engineering efforts.

Quantitative Data from Heterologous Production

The following table summarizes representative quantitative data from studies on heterologous production of C30 carotenoids.

| Host Organism | Expressed Genes | C30 Carotenoid Produced | Titer | Reference |

| E. coli | crtM, crtN from Planococcus maritimus | 4,4'-Diaponeurosporene | ~1.2 mg/g DCW | Fictional data for illustration |

| E. coli | crtM, crtN, crtNb from P. maritimus | 5-hydroxy-5,6-dihydro-4,4′-diaponeurosporene | ~0.8 mg/g DCW | Fictional data for illustration |

| Methylobacterium extorquens | Overexpression of squalene synthesis genes | Glycosylated C30 carotenoid | Increased titer | [1] |

DCW: Dry Cell Weight

Experimental Protocol for Quantitative Analysis

Protocol 4.2.1: HPLC-Based Quantification

-

Standard Curve: Prepare a standard curve using a purified standard of the C30 carotenoid of interest.

-

Sample Preparation: Extract the carotenoids from a known amount of biomass (e.g., dry cell weight).

-

HPLC Analysis: Analyze the extracted sample by HPLC with a PDA detector.

-

Quantification: Determine the concentration of the C30 carotenoid in the sample by comparing the peak area to the standard curve.

Conclusion

The identification and analysis of this compound (C30 carotenoid) gene clusters are pivotal for advancing our understanding of carotenoid biosynthesis and for developing novel biotechnological applications. The methodologies outlined in this guide, from genome mining and heterologous expression to functional gene analysis and quantitative assessment, provide a robust framework for researchers in this exciting field. The continued exploration of C30 carotenoid diversity and their biosynthetic pathways holds immense promise for the discovery of new bioactive compounds with applications in medicine and beyond.

References

An In-depth Technical Guide on the Core Antioxidant Mechanisms of Isozeaxanthin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isozeaxanthin, a xanthophyll carotenoid and a stereoisomer of zeaxanthin, is a potent antioxidant with significant potential for applications in mitigating oxidative stress-related pathologies, particularly in ophthalmology. This technical guide delineates the core antioxidant mechanisms of this compound, drawing from extensive research on its closely related isomers, lutein and zeaxanthin. The primary antioxidant actions of this compound are twofold: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant effects through the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. This document provides a comprehensive overview of these mechanisms, supported by available data, detailed experimental protocols for antioxidant capacity assessment, and visualizations of key cellular pathways.

Note on available data: The scientific literature predominantly focuses on zeaxanthin and lutein, often without specifying the exact stereoisomer. Consequently, much of the quantitative data and specific experimental findings presented herein are based on studies of zeaxanthin. Due to the structural similarities between this compound and zeaxanthin, their antioxidant mechanisms are expected to be largely conserved. However, direct quantitative comparisons and specific studies on this compound are limited.

Direct Antioxidant Mechanisms: Free Radical Scavenging

This compound, like other xanthophylls, possesses a conjugated polyene chain that is highly effective at quenching singlet oxygen and scavenging other reactive oxygen species.[1][2] This direct antioxidant activity is a cornerstone of its protective effects against cellular damage induced by oxidative stress.[3][4]

Quenching of Singlet Oxygen

The conjugated double bond system in the this compound molecule allows it to absorb the energy from singlet oxygen, a highly reactive form of oxygen, without undergoing chemical degradation itself. This process, known as physical quenching, dissipates the excess energy as heat, thereby neutralizing the threat posed by singlet oxygen to cellular components.

Scavenging of Peroxyl Radicals

This compound can also donate an electron or a hydrogen atom to neutralize peroxyl radicals, which are key players in the propagation of lipid peroxidation in cellular membranes. This chemical scavenging activity helps to break the chain reaction of lipid peroxidation, thus preserving membrane integrity and function.

Quantitative Assessment of Radical Scavenging Activity

| Assay | Radical/Oxidant | Typical IC50 / Value for Zeaxanthin | Reference Compound |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging | DPPH radical | Data not consistently reported for pure zeaxanthin; activity is dose-dependent. | Ascorbic Acid, Trolox |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging | ABTS radical cation | Data not consistently reported for pure zeaxanthin; activity is dose-dependent. | Ascorbic Acid, Trolox |

| ORAC (Oxygen Radical Absorbance Capacity) | Peroxyl radical | High ORAC values reported for sources rich in zeaxanthin. | Trolox |

| Superoxide Radical Scavenging | Superoxide anion | Effective scavenging demonstrated.[5] | Ascorbic Acid |

| Hydroxyl Radical Scavenging | Hydroxyl radical | Effective scavenging demonstrated.[5] | Ascorbic Acid |

Indirect Antioxidant Mechanisms: Modulation of Endogenous Defenses

Beyond its direct radical-scavenging capabilities, this compound exerts a profound indirect antioxidant effect by upregulating the expression of a suite of protective enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7]

The Nrf2-Keap1 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8][9] In the presence of oxidative or electrophilic stress, or upon stimulation by inducers like this compound, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[8][10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby initiating their transcription.[10][11][12]

Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound leads to the increased synthesis of several critical antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme to produce biliverdin (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing their participation in redox cycling and the generation of reactive oxygen species.

The coordinated upregulation of these enzymes significantly enhances the cell's capacity to neutralize a wide range of reactive oxygen species and protect against oxidative damage.

Cellular Protection in Retinal Pigment Epithelial (RPE) Cells

A significant body of research on zeaxanthin isomers has focused on their protective effects in the eye, particularly in retinal pigment epithelial (RPE) cells.[1][2] The retina is a site of high metabolic activity and is constantly exposed to light, making it particularly vulnerable to oxidative stress.[3] this compound is thought to contribute to the antioxidant defenses of the macula, a specialized region of the retina responsible for high-acuity vision.

Studies on RPE cells have demonstrated that zeaxanthin can protect these cells from oxidative damage induced by various stressors, including hydrogen peroxide and blue light.[2][4] This protection is attributed to both the direct scavenging of ROS and the upregulation of Nrf2-mediated antioxidant enzymes.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antioxidant capacity of compounds like this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each this compound dilution to a well. Add 100 µL of the 0.1 mM DPPH solution to each well. For the control, add 100 µL of the solvent used for the sample instead of the this compound solution.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction Mixture: In a 96-well microplate, add 20 µL of each this compound dilution to a well. Add 180 µL of the ABTS•+ working solution to each well.

-

Incubation: Incubate the microplate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) can also be determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Visualizations of Key Pathways and Workflows

Nrf2 Signaling Pathway Activation by this compound

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General workflow for DPPH and ABTS antioxidant assays.

Conclusion and Future Directions

This compound is a promising antioxidant with multifaceted mechanisms of action that include direct free radical scavenging and the enhancement of endogenous antioxidant defenses through the Nrf2 signaling pathway. While a substantial body of evidence supports the protective effects of its isomers, particularly in the context of retinal health, further research is imperative to specifically quantify the antioxidant capacity of this compound and to elucidate any unique aspects of its biological activity. Such studies will be crucial for the development of this compound-based therapeutic strategies for the prevention and treatment of oxidative stress-related diseases. Drug development professionals are encouraged to explore the potential of this compound in formulations targeting ocular health and other conditions where oxidative stress is a key pathological driver.

References

- 1. oatext.com [oatext.com]

- 2. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Zeaxanthin, a retinal carotenoid, protects retinal cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of Isozeaxanthin and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of isozeaxanthin, a xanthophyll carotenoid, with a focus on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of data for this compound ((3S,3'S)-zeaxanthin), this guide also includes data for its more common stereoisomers, (3R,3'R)-zeaxanthin and (3R,3'S)-meso-zeaxanthin, which serve as critical reference points.

Introduction to this compound

This compound is a member of the xanthophyll class of carotenoids, which are oxygenated derivatives of carotenes. Like its stereoisomers, it possesses a long conjugated polyene chain responsible for its characteristic yellow-orange color and antioxidant properties. The stereochemistry at the 3 and 3' positions of the β-ionone rings distinguishes this compound from zeaxanthin and meso-zeaxanthin. These compounds are of significant interest in nutrition, health, and drug development due to their potential roles in eye health and as antioxidants.[1]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and identification of carotenoids. The characteristic absorption spectrum of xanthophylls in the visible range is defined by a three-peaked shape due to the extensive system of conjugated double bonds.[2]

Quantitative Data

The absorption maxima (λmax) of zeaxanthin stereoisomers are solvent-dependent. The following table summarizes the reported λmax values in various solvents. These values are expected to be very similar for this compound.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| n-Hexane | 424 | 450 | 478 | [3] |

| Acetone | 428 | 454 | 481 | [3] |

| Ethanol | 425 | 450 | 478 | [3] |

| Methanol | 422 | 450 | 481 | [3] |

| Chloroform | Not specified | Not specified | Not specified | [4] |

Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of a xanthophyll like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh a small amount of the purified this compound sample.

-

Dissolve the sample in a spectroscopic grade solvent (e.g., ethanol, n-hexane, or acetone) to a known concentration. Carotenoids are susceptible to degradation, so sample preparation should be performed under subdued light and, if necessary, an inert atmosphere (e.g., nitrogen or argon).

-

-

Spectrophotometer Setup:

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the wavelength range to scan from approximately 350 nm to 600 nm.

-

Use a matched pair of quartz cuvettes. One will serve as the reference (blank) containing the solvent, and the other will hold the sample solution.

-

-

Measurement:

-

Fill the reference cuvette with the pure solvent and place it in the reference beam of the spectrophotometer.

-

Fill the sample cuvette with the this compound solution and place it in the sample beam.

-

Record the baseline with the solvent-filled cuvette.

-

Acquire the absorption spectrum of the this compound solution. The absorbance should ideally be within the linear range of the instrument, typically between 0.2 and 0.8.[5] Dilute the sample if the absorbance is too high.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

The concentration of the sample can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Quantitative Data

Detailed NMR data for this compound is scarce in the literature. However, the ¹H NMR data for its stereoisomer, (3R,3'S)-meso-zeaxanthin, provides a very close approximation of the expected chemical shifts and coupling patterns. The following table presents the ¹H NMR chemical shifts for (3R,3'S)-meso-zeaxanthin in CDCl₃.[6]

| Proton | Chemical Shift (ppm) |

| H-3 | 4.00 |

| H-3' | 4.00 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of carotenoids:

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[7]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

The analysis is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: A proton-decoupled carbon spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR: For complete structural assignment, various two-dimensional NMR experiments can be performed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.[7]

-

-

Data Processing and Analysis:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.

-

Visualizations

Zeaxanthin Biosynthesis Pathway

This compound and its stereoisomers are synthesized in plants and some microorganisms from β-carotene. The key enzymatic step is the hydroxylation of the β-ionone rings.[8]

Caption: Biosynthesis pathway of zeaxanthin from lycopene and its relationship to this compound.

Experimental Workflow for Spectroscopic Characterization

The general workflow for the spectroscopic analysis of this compound involves extraction, purification, and analysis by UV-Vis and NMR spectroscopy.

Caption: General experimental workflow for the spectroscopic characterization of this compound.

References

- 1. Lutein, zeaxanthin and mammalian development: metabolism, functions and implications for health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. epic.awi.de [epic.awi.de]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. prumlab.yale.edu [prumlab.yale.edu]

- 8. Zeaxanthin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Isozeaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozeaxanthin (β,β-Carotene-4,4'-diol) is a xanthophyll carotenoid and an isomer of the more commonly known lutein and zeaxanthin. While not as prevalent in the human diet or retina, its distinct molecular structure and potent antioxidant properties have made it a subject of scientific interest. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis and extraction are provided, alongside a summary of its quantitative data. Furthermore, this guide elucidates the known signaling pathways through which this compound and related xanthophylls exert their biological effects, with a focus on oxidative stress, inflammation, and apoptosis, visualized through detailed diagrams. This document serves as a foundational resource for researchers and professionals in the fields of chemistry, biology, and pharmacology who are interested in the potential applications of this unique carotenoid.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of carotenoids, a class of pigments that gained significant attention in the early 20th century. The pioneering work of scientists such as Richard Kuhn, Paul Karrer, and László Zechmeister laid the foundation for our understanding of these molecules.[1][2][3][4][5] Their research in the 1930s led to the isolation and structural elucidation of numerous carotenoids, for which they were awarded Nobel Prizes.[3][4][6]

While the exact first isolation and characterization of this compound (4,4'-dihydroxy-β-carotene) from a natural source is not as clearly documented as that of its 3,3'-dihydroxy isomer, zeaxanthin, early research on algal and bacterial pigments likely encountered this compound.[7] A significant milestone in the history of this compound is a 1961 patent that details a method for its chemical synthesis from β-carotene.[3] This indicates that by this time, the chemical structure was known and methods for its preparation were being actively developed.

The nomenclature itself can be a source of confusion. "this compound" has been used to refer to the 4,4'-dihydroxy isomer, distinguishing it from the more common zeaxanthin (3,3'-dihydroxy-β,β-carotene). It is crucial for researchers to specify the hydroxyl group positions to avoid ambiguity.

Chemical and Physical Properties

This compound is a symmetrical xanthophyll with the chemical formula C40H56O2. Its structure consists of a long polyene chain of conjugated double bonds, which is responsible for its color and antioxidant properties, with a hydroxyl group at the 4 and 4' positions of the terminal β-ionone rings.

| Property | Value | Source(s) |

| Molecular Formula | C40H56O2 | [PubChem] |

| Molecular Weight | 568.87 g/mol | [PubChem] |

| CAS Number | 512-53-8 | [PubChem] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 169 °C | [3] |

| Solubility | Soluble in benzene, chloroform; sparingly soluble in petroleum ether; practically insoluble in water. | [3] |

Note: The PubChem entries often refer to the broader class of zeaxanthin isomers. The provided data is specific to the 4,4'-diol structure where available.

Experimental Protocols

Synthesis of this compound (4,4'-dihydroxy-β-carotene)

The following protocol is adapted from the method described in US Patent 3,004,063 for the synthesis of 4,4'-dihydroxy-β-carotene from β-carotene.[3]

Materials:

-

β-carotene

-

Chloroform

-

Glacial acetic acid

-

N-bromosuccinimide

-

N-ethylmorpholine

-

Benzene

-

Potassium hydroxide

-

Methanol

-

Sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Preparation of 4,4'-diacetoxy-β-carotene:

-

Dissolve 1 g of β-carotene in 100 cc of pure chloroform and add 1.5 cc of glacial acetic acid.

-

Cool the solution to -10°C.

-

Add a solution of 0.7 g of N-bromosuccinimide in 10 cc of glacial acetic acid dropwise over 20 minutes while maintaining the temperature at -10°C.

-

Stir the mixture for an additional 10 minutes at -10°C.

-

Add 4 g of N-ethylmorpholine and stir for 30 minutes at -10°C, then for 2 hours at room temperature.

-

Wash the reaction mixture with water, 2 N sulfuric acid, 2 N sodium bicarbonate solution, and finally with water until neutral.

-

Dry the chloroform solution over anhydrous sodium sulfate and evaporate to dryness in vacuo.

-

The residue, containing 4,4'-diacetoxy-β-carotene, is taken up in 6 cc of benzene.

-

-

Saponification to 4,4'-dihydroxy-β-carotene:

-

Treat the benzene solution from the previous step with 50 cc of 5 percent potassium hydroxide in methanol solution.

-

Heat the mixture at 50°C for 30 minutes.

-

Dilute the homogeneous solution with 100 cc of water and 100 cc of benzene.

-

Separate the benzene layer, wash it free of alkali with water, and dry over sodium sulfate.

-

Evaporate the benzene solution in vacuo after filtration.

-

-

Purification:

-

The residue, primarily crystalline 4,4'-dihydroxy-β-carotene, is recrystallized from ethyl acetate-petroleum ether to yield the purified product.

-

General Protocol for Extraction of Xanthophylls from Natural Sources

This protocol provides a general method for the extraction of xanthophylls, including this compound, from plant or algal biomass.

Materials:

-

Lyophilized and ground biological material

-

Acetone

-

Hexane (or other non-polar solvent like petroleum ether)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Extraction:

-

Homogenize a known quantity of the dried biomass with a sufficient volume of acetone in a blender or with a mortar and pestle.

-

Filter the mixture and collect the acetone extract.

-

Repeat the extraction process with fresh acetone until the residue becomes colorless.

-

-

Partitioning:

-

Combine the acetone extracts and add an equal volume of hexane (or petroleum ether) in a separatory funnel.

-

Add a saturated sodium chloride solution to the separatory funnel to facilitate phase separation.

-

Gently mix the contents and allow the layers to separate. The upper hexane layer will contain the carotenoids.

-

Discard the lower aqueous layer.

-

Wash the hexane layer several times with distilled water to remove residual acetone and other water-soluble impurities.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it using a rotary evaporator at a temperature below 40°C.

-

-

Further Purification (Optional):

-

The concentrated extract can be further purified by column chromatography using a stationary phase like silica gel or magnesium oxide, and a suitable solvent system to separate the different carotenoid fractions.

-

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on the broader class of zeaxanthin isomers have revealed significant biological activities, primarily centered around their antioxidant properties. These activities translate into the modulation of key intracellular signaling pathways involved in cellular defense, inflammation, and apoptosis.

Oxidative Stress Response: The Nrf2 Pathway

Zeaxanthin isomers are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[8][9][10][11][12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like zeaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as molecules like glutathione (GSH).[8][10][11]

Anti-Inflammatory Effects: The NF-κB Pathway

Chronic inflammation is implicated in numerous diseases. Zeaxanthin isomers have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][14][15][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS. Zeaxanthin isomers can inhibit the degradation of IκB, thereby preventing the nuclear translocation and activity of NF-κB, which leads to a reduction in the inflammatory response.

Regulation of Apoptosis: The Intrinsic Pathway

Zeaxanthin has been demonstrated to modulate the intrinsic (mitochondrial) pathway of apoptosis.[8][19][20] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An imbalance in the ratio of these proteins can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then initiates a caspase cascade, leading to programmed cell death. Studies have shown that zeaxanthin can shift the balance of Bcl-2 family proteins, for instance by downregulating Bcl-2 and upregulating Bax, thereby promoting apoptosis in cancer cells.[8][19][20] Conversely, in healthy cells under oxidative stress, xanthophylls can prevent apoptosis by preserving mitochondrial integrity.[21]

Conclusion and Future Directions

This compound, or β,β-Carotene-4,4'-diol, represents an intriguing yet understudied member of the xanthophyll family. While its history is intertwined with the foundational discoveries in carotenoid chemistry, specific research focusing on this isomer has been limited compared to its more famous relatives, lutein and zeaxanthin. The available data, however, strongly suggest that this compound possesses significant antioxidant potential, which likely translates into the modulation of key cellular pathways related to oxidative stress, inflammation, and apoptosis.

For researchers and drug development professionals, this compound presents several avenues for future investigation. Elucidating its natural distribution and bioavailability is a crucial first step. Further studies are needed to confirm that the signaling pathway modulations observed for the general class of zeaxanthins also apply specifically to the 4,4'-diol isomer and to explore its potential therapeutic applications in diseases with an underlying oxidative stress or inflammatory component. The detailed synthetic and extraction protocols provided in this guide offer a starting point for obtaining this compound for further research. As our understanding of the nuanced roles of different carotenoid isomers grows, this compound may emerge as a valuable compound in the development of novel therapeutic and nutraceutical strategies.

References